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Compound of Interest

Compound Name: L-Leucine-15N,d10

Cat. No.: B15541367

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of L-Leucine-15N,d10 in biomolecular
Nuclear Magnetic Resonance (NMR), a powerful isotopic labeling strategy for studying the
structure, dynamics, and interactions of large proteins and protein complexes. The
incorporation of °N and deuterium (1°D) labeled leucine, particularly in conjunction with methyl-
TROSY (Transverse Relaxation Optimized Spectroscopy), has become an indispensable tool in
structural biology and drug discovery.

Introduction to Isotopic Labeling with L-Leucine-
15N,d10

Stable isotope labeling is a cornerstone of modern biomolecular NMR spectroscopy. By
replacing naturally abundant 14N and *H with >N and 2H (deuterium), respectively, researchers
can overcome the challenges posed by the large size of biomolecules, which often leads to
spectral crowding and rapid signal decay. L-Leucine, a branched-chain essential amino acid, is
frequently found in the hydrophobic cores of proteins, making it an excellent probe for
investigating protein folding, stability, and interactions.[1][2][3]

The use of L-Leucine deuterated at all its proton positions except for the methyl groups (d10)
and labeled with >N at the amide position offers several key advantages:
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e Reduced Spectral Complexity: Deuteration dramatically simplifies *H NMR spectra by
eliminating the majority of proton signals, thereby reducing resonance overlap.[4]

» Slower Relaxation: The replacement of protons with deuterons significantly slows down the
relaxation of the remaining protons, leading to sharper resonance lines and improved
spectral quality for large proteins.

o Access to Methyl-TROSY: The combination of $3C-labeling on the methyl groups of leucine
with a deuterated background is crucial for methyl-TROSY experiments. This technique
effectively suppresses transverse relaxation, enabling the study of macromolecules and
complexes exceeding 1 MDa in size.[5][6]

Properties of L-Leucine-15N,d10

The physicochemical properties of L-Leucine and its isotopically labeled counterparts are
fundamental to their application in NMR studies.

L-Leucine . .
Property L-Leucine-*>N L-Leucine-**N,d10
(unlabeled)
Molecular Weight 131.17 g/mol 132.17 g/mol [7] 142.23 g/mol [1][2]
Isotopic Purity (*>N) N/A > 98%][7] > 97%[1][2]
Isotopic Purity (D) N/A N/A = 98%[1][2]
Chemical Formula CesH13NO2 CesH121°NO2 CesD10H31°NO2
CAS Number
61-90-5[2] 59935-31-8 N/A
(unlabeled)

Experimental Protocols
Protein Expression and Labeling with L-Leucine-15N

A common method for incorporating °N-labeled amino acids into a target protein is through
expression in Escherichia coli grown in a minimal medium.

Protocol for °N Labeling in E. coli[8][9]
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» Transformation: Transform an appropriate E. coli expression strain with the plasmid encoding
the protein of interest. Plate on minimal medium agar plates and incubate overnight at 37°C.

o Starter Culture: Inoculate 5 mL of minimal medium (e.g., M9 medium) with a single colony
and grow overnight at 37°C.

e Main Culture: Add the overnight culture to 1 liter of M9 medium containing *>*NH4Cl as the
sole nitrogen source. Grow the culture at the appropriate temperature until the optical density
at 600 nm (ODsoo) reaches 0.8-1.0.

 Induction: Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to
culture for 2-12 hours.

o Harvesting: Harvest the cells by centrifugation at 4°C. The cell pellet can be stored at -20°C
for later purification.

Selective Methyl Labeling for Methyl-TROSY NMR

For methyl-TROSY experiments, a common strategy involves expressing the protein in a
perdeuterated background with selective protonation of the methyl groups of Isoleucine,
Leucine, and Valine (ILV).[10] This is achieved by providing specific 13C-labeled precursors in a
D20-based minimal medium.

Protocol for U-[*>N/2H]/lled*-[*3CHs];Leu/Val-[*3CHs] Labeling[10]
o Adaptation: Adapt the E. coli cells from H20-based medium to D2O-based medium.
e Pre-culturing: Grow a pre-culture in D20-based M9 medium.

o Cell Growth: Grow the main culture in D20-based M9 medium with *>NH4Cl| and deuterated
glucose.

o Precursor Addition: Approximately one hour before induction, add the 13C-labeled precursors,
o-ketoisovalerate and a-ketobutyrate.

 Induction and Harvest: Induce protein expression and harvest the cells as described in the
general >N labeling protocol.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8855621/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8855621/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541367?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Biomolecular NMR Spectroscopy: The Methyl-

TROSY Approach

The methyl-TROSY experiment is a powerful tool for studying high molecular weight proteins. It
relies on the constructive interference between different relaxation mechanisms in a 13CHs spin

system, which leads to a significant reduction in the transverse relaxation rate and

consequently, much sharper NMR signals.[11]

Key NMR Experiments

Several NMR pulse sequences are employed in methyl-TROSY based studies. The

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum

Coherence (HMQC) experiments are fundamental for correlating the *H and 13C nuclei of the

methyl groups.[11][12] It has been shown that HMQC-based experiments can be more

sensitive than their HSQC counterparts for methyl groups in large proteins due to a more

effective TROSY effect.[11][12]

Experiment

Purpose

Key Features

2D 1H-13C HMQC

Correlation of methyl *H and

13C chemical shifts.

Offers a sensitivity advantage
over HSQC for large systems
due to a favorable TROSY
effect.[11][12][13]

2D 1H-13C HSQC

Correlation of methyl *H and

13C chemical shifts.

A standard correlation

experiment.

3D/4D NOESY-HSQC/HMQC

To obtain through-space
distance restraints for structure

determination.

Correlates methyl groups that
are close in space, providing
crucial structural information.
[13]

13C Relaxation Dispersion

To study protein dynamics on
the microsecond to millisecond

timescale.

Measures the exchange
between different
conformational states of the
protein.[14][15]
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Typical NMR Experimental Parameters

The following table summarizes typical acquisition parameters for 2D 13C,'H methyl-TROSY
HMQC experiments.

Parameter 600 MRz 200 MRz Reference
Spectrometer Spectrometer

1H Sweep Width 9009 Hz 14423 Hz [16]

13C Sweep Width 3050 Hz 4500 Hz [16]
Complex Points (*H) 1148 1844 [16]
Complex Points (13C) 144 144 [16]

1H Acquisition Time 80-100 ms [16]

13C Acquisition Time 40-60 ms [16]

Visualizing Workflows and Concepts
Protein Labeling Workflow

The general workflow for producing isotopically labeled proteins for NMR studies involves
several key stages, from cloning the gene of interest to purifying the final labeled protein.

Click to download full resolution via product page

General workflow for producing isotopically labeled proteins.

Methyl-TROSY Principle
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The underlying principle of the methyl-TROSY experiment is the manipulation of spin relaxation

pathways to select for slowly relaxing coherences, resulting in sharper peaks and enhanced

sensitivity for large biomolecules.

13CH3 Spin System in a Large Protein
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Conceptual diagram of the Methyl-TROSY principle.
Applications in Drug Development

The ability to study large, complex protein systems at atomic resolution makes L-Leucine-
15N,d10 labeling and methyl-TROSY NMR invaluable in the field of drug development. Key
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applications include:

o Fragment-Based Screening: Identifying small molecule fragments that bind to a protein
target. The chemical shift perturbations of leucine methyl resonances upon fragment binding
can reveal binding sites and affinities.

» Structure-Activity Relationship (SAR) Studies: Characterizing the binding modes of lead
compounds and understanding how chemical modifications affect their interaction with the
target protein.

 Allosteric Modulator Discovery: Investigating conformational changes in a protein upon the
binding of a ligand to a site distinct from the active site. Leucine residues are often located in
regions that undergo allosteric transitions.

 Biologic Drug Development: Studying the interactions between protein-based therapeutics
(e.g., antibodies) and their targets.

Conclusion

The strategic use of L-Leucine-15N,d10 for isotopic labeling, particularly in the context of
methyl-TROSY NMR, has significantly expanded the frontiers of biomolecular NMR. This
approach provides researchers and drug development professionals with a powerful tool to
dissect the structural and dynamic properties of large and complex protein systems that were
previously intractable. As NMR technology continues to advance, the applications of such
sophisticated labeling strategies are poised to deliver even deeper insights into the molecular
basis of biological function and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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